1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8-3-7(5-13)4-10-9(8)12(2)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOZBXHUXMYKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-80-6 | |
| Record name | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyridine Formation onto Preexisting Pyrazole Ring
This method typically uses 3-aminopyrazole derivatives as nucleophilic starting materials. The amino group and the β-position carbon on the pyrazole act as nucleophiles attacking a 1,3-biselectrophilic compound, often a 1,3-dicarbonyl compound or its derivatives. The reaction proceeds through cyclization and dehydration steps to form the fused pyrazolo[3,4-b]pyridine ring system.
- The reaction is commonly performed in acetic acid (AcOH) under reflux or microwave irradiation.
- Alternative solvents include water at 90 °C or methanol with HCl at room temperature .
- When nonsymmetrical 1,3-dicarbonyl compounds are used, regioisomers can form, but regioselectivity can be controlled by the electrophilicity of the carbonyl groups.
This method is widely reported for synthesizing 3-methyl substituted pyrazolo[3,4-b]pyridines, which is relevant for the 1,3-dimethyl substitution pattern in the target compound.
Specific Preparation Methods of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
While direct literature on the exact compound is limited, related synthetic routes for 3-methyl-substituted pyrazolo[3,4-b]pyridine derivatives with aldehyde or carbaldehyde substituents at position 5 provide a framework.
Starting from 3-Aminopyrazole Derivatives
- 3-Aminopyrazole , substituted at N1 with a methyl group, is reacted with an appropriate 1,3-dicarbonyl compound bearing an aldehyde function or a precursor convertible to an aldehyde.
- The reaction proceeds under acidic conditions (e.g., AcOH reflux) to form the bicyclic pyrazolo[3,4-b]pyridine ring with methyl groups at N1 and C3.
- Post-synthetic modification, such as selective oxidation or formylation, introduces the aldehyde group at position 5.
Conversion of Carboxylic Acid or Ester Intermediates to Aldehyde
A related approach involves multi-step transformations starting from nitrile or carboxylic acid derivatives of pyrazolo[3,4-b]pyridine:
- Basic hydrolysis of nitrile to carboxylic acid.
- Esterification to methyl or ethyl ester.
- Conversion of ester to hydrazide.
- Condensation with aromatic aldehydes to form hydrazones.
- Controlled reduction or oxidation to yield the aldehyde at position 5.
This sequence has been demonstrated for 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives and can be adapted for the 1,3-dimethyl variant.
Novel Synthetic Protocols and Catalytic Methods
Use of 2-Chloro-3-pyridinecarboxaldehyde as a Key Starting Material
A patented method describes the synthesis of 1H-pyrazolo[3,4-b]pyridine compounds via ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) solvent with hydroxylamine hydrochloride as catalyst.
- The reaction proceeds under mild conditions.
- The yield can reach up to 85%.
- The process is operationally simple, uses inexpensive raw materials, and involves straightforward post-reaction workup.
This approach is promising for preparing aldehyde-substituted pyrazolo[3,4-b]pyridines, including 1,3-dimethyl derivatives, by appropriate choice of substituted starting materials.
Reaction Conditions and Optimization
| Parameter | Typical Conditions for Pyridine Formation onto Pyrazole Ring |
|---|---|
| Solvent | Acetic acid, methanol, water, DMF |
| Temperature | Reflux (80–120 °C), microwave irradiation |
| Reaction Time | 1–16 hours |
| Catalyst/Additives | Hydroxylamine hydrochloride, acid catalysts (HCl, AcOH) |
| Yield Range | 60–85% |
| Notes | Regioselectivity depends on dicarbonyl compound symmetry |
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyridine ring formation on pyrazole | 3-Aminopyrazole derivatives + 1,3-dicarbonyl compounds | AcOH reflux, MW irradiation, acidic media | High regioselectivity, versatile | Possible regioisomer formation |
| Multi-step conversion via carboxylic acid/ester | Nitrile derivatives → acid → ester → hydrazide | Basic hydrolysis, esterification, hydrazine hydrate reflux | Access to diverse derivatives | Multi-step, longer synthesis |
| Ring closure of 2-chloro-3-pyridinecarboxaldehyde | 2-Chloro-3-pyridinecarboxaldehyde + hydroxylamine hydrochloride | DMF solvent, mild conditions | High yield, simple operation | Requires substituted starting materials |
Research Findings and Practical Considerations
- The pyridine formation onto pyrazole ring is the most common and well-studied route, providing a reliable synthetic pathway for 3-methyl substituted pyrazolo[3,4-b]pyridines, which can be adapted to 1,3-dimethyl derivatives by using appropriately substituted pyrazole precursors.
- The patented method using 2-chloro-3-pyridinecarboxaldehyde offers a high-yield, mild, and scalable route suitable for industrial applications, especially for aldehyde-substituted derivatives.
- Multi-step functional group transformations allow further diversification at the 5-position, including introduction of the carbaldehyde group, but at the cost of longer synthetic sequences.
- Reaction conditions such as solvent choice, temperature, and catalyst significantly influence yield and regioselectivity, with acidic solvents and moderate heating being favorable.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted pyrazolo[3,4-b]pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
DMPC serves as a vital building block in organic synthesis, particularly in developing complex heterocyclic compounds. Its fused ring structure enables the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.
- Synthesis of Derivatives : DMPC can be modified to create new compounds with enhanced or altered biological activities.
- Reactivity : The aldehyde group allows for further functionalization, making it a versatile intermediate.
Biology
Research has indicated that DMPC exhibits potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which play a crucial role in cancer progression.
- Kinase Inhibition : Studies suggest that DMPC can inhibit TRK activity, leading to reduced proliferation of cancer cells.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of DMPC on various cancer cell lines:
| Cell Line | IC50 (mM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.069 |
| HeLa (Cervical Cancer) | Not specified |
| A549 (Lung Cancer) | Not specified |
These findings indicate significant potency against breast cancer cells, highlighting the compound's potential for therapeutic applications.
Medicine
The compound is being explored for its therapeutic effects in treating several types of cancer, including colorectal and non-small cell lung cancer.
- Clinical Implications : The ability to inhibit specific kinases suggests DMPC could be developed into a targeted therapy for cancers characterized by TRK overexpression.
Case Studies
Several studies have documented the effects of DMPC and its derivatives on cancer cell lines:
-
Study on MDA-MB-231 Cells :
- Researchers demonstrated that DMPC significantly inhibited cell growth with an IC50 value of 0.069 mM.
- Mechanistic studies indicated that this inhibition was associated with apoptosis induction.
-
Exploration of Derivatives :
- Various derivatives of DMPC were synthesized and tested for their biological activities.
- Some derivatives exhibited enhanced potency compared to the parent compound, suggesting structural modifications can lead to improved therapeutic profiles.
Mechanism of Action
The biological activity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is primarily due to its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of pyrazolo[3,4-b]pyridine derivatives are highly influenced by substituents at positions 1, 3, 5, and 5. Below is a comparative analysis:
Table 1: Substituent Comparison of Key Pyrazolo[3,4-b]pyridine-5-carbaldehyde Derivatives
Key Observations :
- Methyl vs. Phenyl at Position 1 : Methyl groups (as in the target compound) enhance metabolic stability compared to phenyl substituents, which may increase lipophilicity .
- Chloro at Position 6 : Introduces electron-withdrawing effects, facilitating nucleophilic aromatic substitution reactions .
- Amino vs. Methyl at Position 3: Amino groups (e.g., 4-amino derivatives) enhance reactivity in condensation reactions, enabling fused-ring systems like naphthyridines .
Key Observations :
- The target compound’s synthesis is constrained by the need for dihydro intermediates, whereas chloro derivatives form directly via Vilsmeier-Haack reactions .
- Vinamidinium salt-based methods offer greener alternatives with higher yields for analogs lacking bulky substituents .
Key Observations :
- The target compound’s methyl groups may reduce toxicity compared to phenyl or chloro-substituted analogs, making it suitable for neurological applications .
- Amino and chloro substituents enhance antimicrobial and anticancer activities, respectively, by modulating electronic properties and target binding .
Biological Activity
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (DMPC) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the structural characteristics of DMPC, its biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of DMPC is CHNO, and its structural representation can be described using SMILES notation as CC1=NN(C2=C1C=C(C=N2)C=O)C . The compound exhibits a unique pyrazolo-pyridine framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 175.19 g/mol |
| CAS Number | 1221724-80-6 |
| Purity | ≥95% |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of DMPC on various cancer cell lines. The compound's activity has been assessed through IC values, indicating the concentration required to inhibit cell growth by 50%.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC values for DMPC derivatives indicate significant antiproliferative activity, with lower values suggesting higher potency. For example, certain derivatives exhibited IC values as low as 0.069 mM against MDA-MB-231 cells .
Structure-Activity Relationship (SAR)
The biological activity of DMPC is influenced by its structural modifications. Substituents such as methoxy (-OMe) and hydroxyl (-OH) groups have been shown to enhance antiproliferative effects. A study indicated that the presence of two -OH groups significantly improved activity against various cell lines, leading to IC values in the nanomolar range .
Case Studies
- Study on HeLa Cells : In a comparative study, DMPC derivatives were tested against HeLa cells, revealing that modifications at the 5-position of the aldehyde group led to a marked decrease in IC, suggesting enhanced cytotoxicity.
- Anti-inflammatory Potential : Beyond anticancer properties, DMPC derivatives were also evaluated for anti-inflammatory activity. They demonstrated inhibition of COX enzymes, with some derivatives showing IC values comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Q. What are the most reliable synthetic routes for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde?
The compound is typically synthesized via cyclization of hydrazine derivatives with pyridine aldehydes. A common method involves reacting 3-methyl-1H-pyrazole-5-carbaldehyde with 2-aminopyridine under acidic/basic catalysis, followed by dimethylation . Alternative approaches include Vilsmeier-Haack formylation using DMF/POCl₃ on pyrazolo[3,4-b]pyridine precursors, which introduces the aldehyde group at the 5-position (yields: 40–60%) .
Q. How can the structure of this compound be validated post-synthesis?
Characterization relies on ¹H/¹³C NMR (aldehyde proton at δ 9.8–10.2 ppm; pyrazole/pyridine ring carbons at δ 140–160 ppm), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS (exact mass: 189.0902 g/mol). X-ray crystallography is recommended for unambiguous confirmation, particularly to distinguish regioisomers .
Q. What biological activities have been reported for this compound?
Derivatives exhibit antimicrobial activity against E. coli, B. subtilis, and C. albicans (MIC: 8–32 µg/mL). The aldehyde group enhances interactions with microbial enzymes (e.g., dihydrofolate reductase) via Schiff base formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Vilsmeier-Haack formylation?
Key parameters include:
- Temperature : Ice-bath initiation (0–5°C) followed by reflux (100°C for 5 hours) minimizes side reactions .
- Stoichiometry : A 1:3 molar ratio of pyrazole precursor to POCl₃ maximizes aldehyde formation .
- Solvent : Polar aprotic solvents (e.g., DCE) improve reagent solubility. Contradictory yields (40–75%) in literature suggest sensitivity to substituent electronic effects; electron-withdrawing groups (e.g., Cl) reduce reactivity .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding affinity to targets like Leishmania enzymes (e.g., trypanothione reductase) using AM1-optimized conformers .
- QSAR models : Hydrophobicity (log P) and steric parameters (Sterimol B₂) correlate with antileishmanial activity (e.g., IC₅₀ = 0.12 µM for diethylaminomethyl derivatives) .
- DFT calculations : Analyze charge distribution to prioritize electrophilic substitution sites (e.g., C-6 for nucleophilic attack) .
Q. How can the aldehyde group be leveraged to synthesize bioactive derivatives?
- Schiff bases : Condense with aryl amines (e.g., aniline derivatives) under ethanol reflux (piperidine catalyst) to form antimicrobial hydrazones .
- Friedländer condensation : React with α-methylene ketones (e.g., cyclohexanone) to generate fused heterocycles (e.g., pyrazolo[3,4-h][1,6]naphthyridines), which show enhanced DNA intercalation .
Data Contradiction Analysis
Q. Why do antimicrobial assays report variable MIC values across studies?
Discrepancies arise from:
- Strain variability : Clinical vs. lab-adapted strains of C. albicans differ in efflux pump expression.
- Derivatization : Substituents at C-3 (methyl vs. phenyl) alter membrane permeability .
- Assay conditions : Broth microdilution (CLSI) vs. agar diffusion methods yield ±2-fold MIC differences.
Methodological Tables
Q. Table 1. Synthetic Methods Comparison
| Method | Yield (%) | Key Advantage | Limitation | Ref. |
|---|---|---|---|---|
| Vilsmeier-Haack | 40–60 | Direct aldehyde introduction | Sensitive to steric hindrance | [2,3] |
| Cyclization + Alkylation | 50–70 | Scalability (>10 g) | Multi-step purification required | [1] |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
